CRT0066101

Descripción general

Descripción

CRT0066101 es un potente inhibidor de la proteína quinasa D (PKD), que juega un papel crucial en varios procesos celulares, incluyendo la proliferación, supervivencia y migración celular. Este compuesto ha mostrado un potencial significativo en la investigación del cáncer, particularmente en la focalización del cáncer de mama triple negativo y del cáncer de vejiga .

Mecanismo De Acción

CRT0066101 ejerce sus efectos inhibiendo la actividad de la proteína quinasa D. Esta inhibición interrumpe varias vías de señalización involucradas en la proliferación celular, supervivencia y migración. El compuesto se dirige específicamente a la fosforilación de proteínas clave, como MYC, MAPK1/3, AKT y YAP, lo que lleva a una reducción del crecimiento de las células cancerosas y un aumento de la apoptosis .

Análisis Bioquímico

Biochemical Properties

CRT0066101 is a potent inhibitor of PKD, with IC50 values of 1, 2, and 2.5 nM for PKD1, PKD3, and PKD2, respectively . It interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell .

Cellular Effects

This compound has been shown to inhibit the proliferation and migration of various cancer cells, including pancreatic, colorectal, and breast cancer cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to reduce the expression of NF-κB-dependent proliferative and pro-survival proteins .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It inhibits the activity of PKD, leading to a decrease in the phosphorylation of several cancer-driving factors, including MYC, MAPK1/3, AKT, YAP, and CDC2 . This inhibition disrupts the normal functioning of these molecules, leading to changes in gene expression and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been reported to inhibit the proliferation of pancreatic cancer cells over time . Higher doses of this compound can lead to apoptosis of preosteoclasts .

Dosage Effects in Animal Models

In animal models, this compound has been shown to suppress tumor growth at a dosage of 80 mg/kg/d . A single treatment of tumor-bearing mice with this compound did not inhibit, but rather accelerated tumor growth, and reversed the therapeutic effect of anti-PD-1 .

Transport and Distribution

Given its role as a PKD inhibitor, it is likely that it interacts with various transporters or binding proteins within the cell .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Studies on PKD, the primary target of this compound, indicate a striking diversity of both its signal generation and distribution and its potential for complex regulatory interactions with multiple downstream pathways, often regulating the subcellular localization of its targets .

Métodos De Preparación

La síntesis de CRT0066101 involucra varios pasos, comenzando con la preparación de la estructura principal, seguida de la introducción de grupos funcionales específicos. El compuesto se sintetiza típicamente en un entorno de laboratorio utilizando técnicas de síntesis orgánica. Las condiciones de reacción a menudo involucran el uso de solventes como dimetilsulfóxido (DMSO) y etanol, con un control cuidadoso de la temperatura y el pH para asegurar que se obtenga el producto deseado .

Análisis De Reacciones Químicas

CRT0066101 experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción involucra la adición de oxígeno o la eliminación de hidrógeno, a menudo usando reactivos como peróxido de hidrógeno o permanganato de potasio.

Reducción: Esta reacción involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente usando reactivos como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

CRT0066101 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como herramienta para estudiar el papel de la proteína quinasa D en varias reacciones químicas y vías.

Biología: Employed in research to understand the biological functions of protein kinase D and its role in cellular processes.

Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de varios tipos de cáncer, incluyendo el cáncer de mama triple negativo y el cáncer de vejiga

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a la proteína quinasa D.

Comparación Con Compuestos Similares

CRT0066101 es único en su alta selectividad y potencia como inhibidor de la proteína quinasa D. Compuestos similares incluyen:

CID755673: Otro inhibidor de la proteína quinasa D, pero con diferentes perfiles de selectividad y potencia.

Derivados de benzimidazol: Estos compuestos también inhiben la proteína quinasa D pero pueden tener diferentes propiedades farmacocinéticas y potenciales terapéuticos

This compound destaca por sus fuertes efectos inhibitorios sobre múltiples isoformas de PKD y su eficacia demostrada en modelos preclínicos de cáncer .

Propiedades

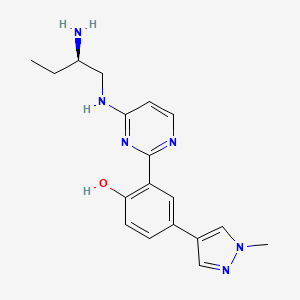

IUPAC Name |

2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O.2ClH/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13;;/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23);2*1H/t14-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYCRYGNFKDPRH-FMOMHUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of CRT0066101?

A1: this compound is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. [, , , , ]

Q2: Which PKD isoforms are primarily targeted by this compound?

A2: this compound inhibits all three PKD isoforms: PKD1, PKD2, and PKD3. [, , , ]

Q3: How does this compound interact with PKD?

A3: this compound is a type I ATP-competitive inhibitor. It binds to the hinge region of the PKD kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets. []

Q4: What are the key structural features of this compound that contribute to its binding affinity and selectivity for PKD?

A4: this compound forms a hydrogen bond with Lys612 in the hinge region of PKD and a crucial salt bridge with Glu710. Additionally, its structure allows for favorable interactions within pocket II of the kinase domain, contributing to its selectivity. []

Q5: Can the sensitivity of PKD to this compound be modulated through genetic modifications?

A5: Yes, mutating the gatekeeper residue Met659 to phenylalanine or tyrosine increases PKD's sensitivity to this compound. Conversely, mutating the hinge residue Gly664 to valine or isoleucine confers resistance. []

Q6: What are the downstream consequences of PKD inhibition by this compound?

A6: PKD inhibition by this compound affects multiple downstream signaling pathways, including:

- NF-κB pathway: this compound blocks PKD-mediated NF-κB activation, reducing the expression of pro-inflammatory and pro-survival proteins. [, , , ]

- AKT/mTOR pathway: this compound can inhibit AKT phosphorylation, potentially impacting cell survival, proliferation, and metabolism. [, , ]

- MAPK/ERK pathway: this compound can interfere with MAPK/ERK signaling, affecting cell proliferation, differentiation, and survival. [, ]

- YAP/TAZ pathway: this compound can suppress YAP/TAZ activity, influencing cell proliferation, organ size control, and tumorigenesis. []

- Cell cycle regulation: this compound induces cell cycle arrest at the G2/M phase by modulating the expression and activity of cell cycle regulators like cyclin B1, CDK1, p27kip1, Cdc25C, and Chk1. [, ]

Q7: What types of cancers have been studied in relation to this compound's anticancer activity?

A7: Preclinical studies have investigated the effects of this compound in various cancer types, including:

- Triple-negative breast cancer (TNBC): this compound inhibits cell proliferation, induces apoptosis, reduces tumor growth, and modulates a complex signaling network in TNBC. [, , , ]

- Bladder cancer: this compound suppresses cell proliferation and migration, induces G2/M cell cycle arrest, and inhibits tumor growth. [, ]

- Pancreatic cancer: this compound blocks cell proliferation, increases apoptosis, inhibits tumor growth, and reduces the expression of pro-survival proteins. [, , , ]

- Colorectal cancer: this compound exhibits antiproliferative activity, induces G2/M cell cycle arrest and apoptosis, inhibits AKT and ERK signaling, and suppresses NF-κB activity. []

- Prostate cancer: this compound inhibits cell migration and invasion, suppresses bone metastasis-related genes, and reduces micrometastases in mouse bone. []

Q8: Has this compound been studied in the context of non-cancer diseases?

A8: Yes, research suggests that this compound may have therapeutic potential for:

- Acute pancreatitis: this compound reduces zymogen activation, amylase secretion, and NF-κB activation, attenuating early pancreatitis events. [, ]

- Dermal fibrosis: this compound protects against inflammation-induced dermal fibrosis by reducing collagen deposition, inflammatory cell infiltration, and the expression of fibrotic markers. []

Q9: What are the main findings from in vivo studies using this compound?

A9: In vivo studies have shown that this compound:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B606733.png)

![3-(2-(azepan-1-yl)ethyl)-6-(3-fluoropropyl)benzo[d]thiazol-2(3H)-one hydrochloride](/img/structure/B606738.png)

![4-[4-(Cyclopentyloxy)quinolin-2-yl]benzene-1,2-diol](/img/structure/B606751.png)

![(3R)-2-hydroxy-4-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]hexanoic acid](/img/structure/B606755.png)